molecular formula C18H34O3 B14384651 Methyl 11-(cyclohexyloxy)undecanoate CAS No. 88444-14-8

Methyl 11-(cyclohexyloxy)undecanoate

Cat. No.: B14384651
CAS No.: 88444-14-8
M. Wt: 298.5 g/mol
InChI Key: RLJOPXOJUATUDS-UHFFFAOYSA-N
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Description

Methyl 11-(cyclohexyloxy)undecanoate is an organic compound with the molecular formula C18H34O2 It is a methyl ester derivative of undecanoic acid, where the 11th carbon is substituted with a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(cyclohexyloxy)undecanoate typically involves the esterification of 11-(cyclohexyloxy)undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:

11-(cyclohexyloxy)undecanoic acid+methanolacid catalystMethyl 11-(cyclohexyloxy)undecanoate+water\text{11-(cyclohexyloxy)undecanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 11-(cyclohexyloxy)undecanoic acid+methanolacid catalyst​Methyl 11-(cyclohexyloxy)undecanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(cyclohexyloxy)undecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyclohexyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 11-(cyclohexyloxy)undecanoic acid or 11-(cyclohexyloxy)undecanone.

    Reduction: 11-(cyclohexyloxy)undecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 11-(cyclohexyloxy)undecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of lipid metabolism and as a model compound for ester hydrolysis.

    Industry: It is used as a lubricant additive and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 11-(cyclohexyloxy)undecanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the active 11-(cyclohexyloxy)undecanoic acid, which can then participate in metabolic pathways. The cyclohexyloxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl undecanoate: Lacks the cyclohexyloxy group, making it less lipophilic.

    Methyl 11-(phenoxy)undecanoate: Contains a phenoxy group instead of a cyclohexyloxy group, which may alter its reactivity and biological properties.

    Methyl 11-(methoxy)undecanoate: Has a methoxy group, resulting in different steric and electronic effects.

Uniqueness

Methyl 11-(cyclohexyloxy)undecanoate is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing specialized applications in various fields.

Properties

CAS No.

88444-14-8

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

methyl 11-cyclohexyloxyundecanoate

InChI

InChI=1S/C18H34O3/c1-20-18(19)15-11-6-4-2-3-5-7-12-16-21-17-13-9-8-10-14-17/h17H,2-16H2,1H3

InChI Key

RLJOPXOJUATUDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCOC1CCCCC1

Origin of Product

United States

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